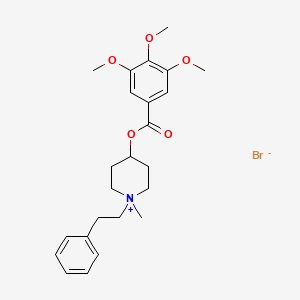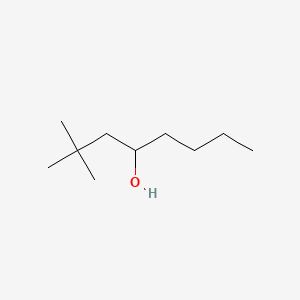
2,2-Dimethyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with two methyl groups attached to the second carbon. This structural arrangement gives the compound unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctan-4-ol typically involves the alkylation of a suitable precursor, such as 2,2-dimethylhexane, followed by oxidation to introduce the hydroxyl group. One common method is the Grignard reaction, where 2,2-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often using metal catalysts such as palladium or nickel under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products:
Oxidation: 2,2-Dimethyloctan-4-one (ketone) or 2,2-Dimethyloctanoic acid (carboxylic acid).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyloctyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2-Dimethyloctan-4-ol finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
2,2-Dimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,2-Dimethyldecan-4-ol: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,2-Dimethyloctan-4-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from its shorter or longer chain analogs.
Propiedades
Número CAS |
66719-52-6 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(11)8-10(2,3)4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
IVLDCRDTRQCTIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

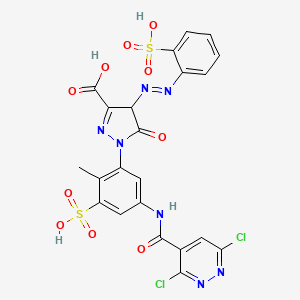
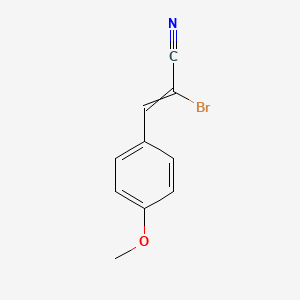
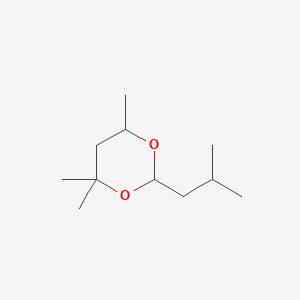
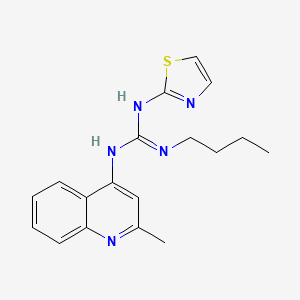

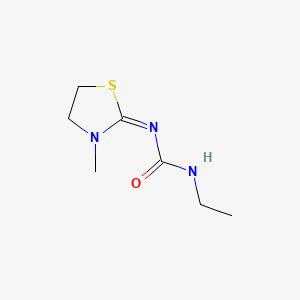
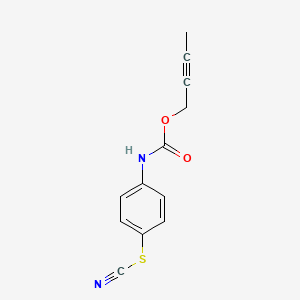
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

